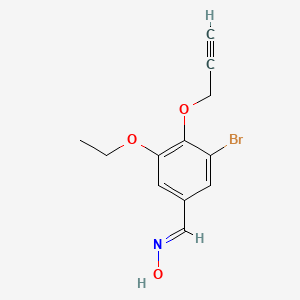

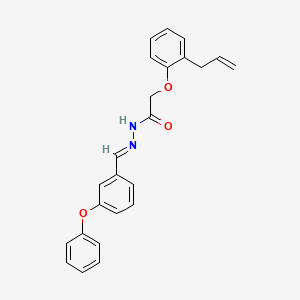

![molecular formula C14H12ClNO4S B5524923 4-chloro-2-[(hydroxyimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5524923.png)

4-chloro-2-[(hydroxyimino)methyl]phenyl 4-methylbenzenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "4-chloro-2-[(hydroxyimino)methyl]phenyl 4-methylbenzenesulfonate" is part of a class of chemicals that have been explored for their potential applications in various fields, including medicinal chemistry and material science. However, it's essential to note that the specific compound mentioned does not directly appear in the research literature under this name. Therefore, the information provided below is based on closely related compounds and general chemical principles applicable to this type of structure.

Synthesis Analysis

The synthesis of compounds similar to "4-chloro-2-[(hydroxyimino)methyl]phenyl 4-methylbenzenesulfonate" typically involves multiple steps, including condensation, substitution, and sometimes, complex formation reactions. For example, derivatives of phenylazo phenols have been synthesized through condensation reactions involving chloro phenyl diazenyl precursors and various substituted aromatic amines or sulphonamides, demonstrating the versatility of azo and sulfonyl functional groups in synthetic chemistry (Halve et al., 2009).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Compounds related to "4-chloro-2-[(hydroxyimino)methyl]phenyl 4-methylbenzenesulfonate" have been synthesized for various purposes, including the study of their spectroscopic, thermal, and magnetic properties. For instance, azo group-containing Schiff base ligands with related structures were prepared and characterized by elemental analysis, FTIR spectroscopy, UV-Vis spectroscopy, 13C- and 1H-NMR spectroscopy, and thermogravimetric analysis. These studies were further extended to synthesize corresponding copper(II) and cobalt(II) metal complexes, which were characterized to understand their physicochemical and spectroscopic properties, including magnetic moment measurements and thermal analyses (Ahmadi & Amani, 2012).

Biological Activity

Research has also focused on evaluating the biological activity of compounds bearing resemblance to "4-chloro-2-[(hydroxyimino)methyl]phenyl 4-methylbenzenesulfonate." A series of 4-phenyldiazenyl 2-(phenylimino methyl) phenols, synthesized by the condensation of related compounds, were screened in-vitro for their antibacterial activity against different human pathogens. These compounds exhibited significant inhibition against bacteria such as B. anthracis, E. coli, S. aureus, S. typhimurium, and P. aeruginosa, demonstrating their potential as antibacterial agents (Halve et al., 2009).

Catalytic Applications

The water-soluble (phenoxy)imine palladium(II) complexes, derived from similar structural frameworks, have been investigated as catalysts in the biphasic methoxycarbonylation of 1-hexene. These studies revealed that the catalytic activity and selectivity of these complexes depended on the steric encumbrance around the coordination center, offering insights into the design of more efficient catalyst systems for industrial applications (Akiri & Ojwach, 2021).

Eigenschaften

IUPAC Name |

[4-chloro-2-[(E)-hydroxyiminomethyl]phenyl] 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO4S/c1-10-2-5-13(6-3-10)21(18,19)20-14-7-4-12(15)8-11(14)9-16-17/h2-9,17H,1H3/b16-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTPHCMOBPMUDKM-CXUHLZMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)Cl)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)Cl)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-6-methyl-2-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5524846.png)

![N-{(3S*,4R*)-1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5524854.png)

![ethyl 4-[(3,4-dimethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5524874.png)

![4-{(2,4-dichlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5524892.png)

![4-[(4-benzyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5524898.png)

![1-(ethylsulfonyl)-N-[2-(4-morpholinylmethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5524903.png)

![1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]azocane](/img/structure/B5524911.png)

![3-(2-methoxy-1-naphthyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B5524916.png)

![methyl 4-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzoate](/img/structure/B5524928.png)